3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid
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Overview
Description
3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a cyclopropyl-substituted imidazole ring. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropyl-substituted imidazole. One common method is the reaction of benzoic acid chloride with 4-cyclopropyl-1H-imidazole under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines[3][3].
Scientific Research Applications
3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions[][4].
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzoic acid
- 4-(1H-Imidazol-1-yl)phenylacetic acid
- 4-(1H-Imidazol-1-yl)benzamide
Uniqueness
3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can lead to improved biological activity and selectivity compared to similar compounds [4][4].
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(4-cyclopropylimidazol-1-yl)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-2-1-3-11(6-10)15-7-12(14-8-15)9-4-5-9/h1-3,6-9H,4-5H2,(H,16,17) |
InChI Key |
WHZUQBUQWBGHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN(C=N2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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